Cas no 57644-54-9 (Bismuth potassium citrate)

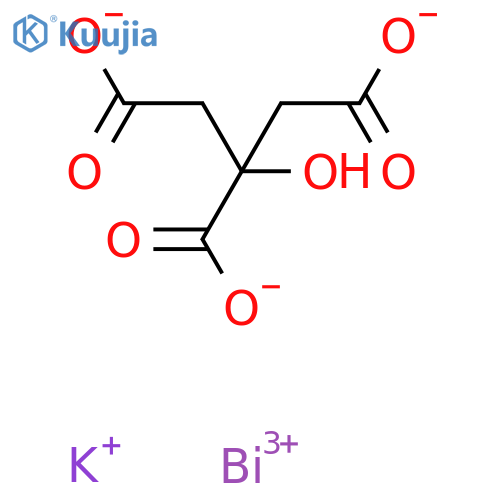

Bismuth potassium citrate structure

商品名:Bismuth potassium citrate

Bismuth potassium citrate 化学的及び物理的性質

名前と識別子

-

- BISMUTH POTASSIUM CITRATE

- BISMUTH SUBCITRATE

- 2,3-propanetricarboxylicacid,2-hydroxy-bismuth(3+)potassiumsalt(2:1:3)

- de-nol

- de-noltab

- duosol(ulcertreatment)

- tripotassiumdicitratobismuthate

- Tripotassium Dicitrate Bismuthate

- Bismuth Tripotassium Dicitrate

- Gastrodenol

- Tripotassium dicitratobismuthate

- HS813P8QPX

- De-Nol (TN)

- BISMUTHPOTASSIUMCITRATE

- ARONIS24092

- C12H10BiO14.3K

- EBD1359

- SBB080599

- bismuth(3+) ion tripotassium dicitrate

- AK546786

- B4377

- V2145

- D07587

- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, bismuth(3+) potassium salt(2:1:3)

- 2-hydroxypropa

- Potassium Citrate

- AKOS005110988

- bismuth;tripotassium;2-hydroxypropane-1,2,3-tricarboxylate

- Bismuth(3+) tripotassium bis(2-hydroxypropane-1,2,3-tricarboxylate)

- COLLOIDAL BISMUTH SUBCITRATE [MI]

- Bismuth tripotassium dicitrate; Bismuth subcitrate; Duosol; Gastrodenol; Bismuth subcitrate potassium; De-Nol

- BISMUTH SUBCITRATE, COLLOIDAL

- HY-B0796

- Bi-citrate

- Bismuth Tripotassium Dicitrate (>85%)

- BISMUTH SUBCITRATE [VANDF]

- Bismuth(III) tripotassium 2-hydroxypropane-1,2,3-tricarboxylate

- DeNol

- EINECS 260-872-5

- 57644-54-9

- BISMUTH(3+) TRIPOTASSIUM DICITRATE

- Sucrato

- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, bismuth(3+) potassium salt (2:1:3)

- Ventrisol-polfa

- TRIPOTASSIUM DICITRATOBISMUTHATE [WHO-DD]

- Biselic

- BCP10508

- Tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione

- CS-3966

- Bismuth subcitrate potassium

- Bismofarma

- tripotassium-dicitrato bismuthate

- colloidal bismuth subcitrate

- BISMUTH SUBCITRATE [WHO-DD]

- UNII-HS813P8QPX

- Bismuth potassium citrate

-

- MDL: MFCD02101411

- インチ: 1S/2C6H8O7.Bi.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;;+3;3*+1/p-6

- InChIKey: ZQUAVILLCXTKTF-UHFFFAOYSA-H

- ほほえんだ: [Bi+3].[K+].[K+].[K+].O([H])C(C(=O)[O-])(C([H])([H])C(=O)[O-])C([H])([H])C(=O)[O-].O([H])C(C(=O)[O-])(C([H])([H])C(=O)[O-])C([H])([H])C(=O)[O-]

計算された属性

- せいみつぶんしりょう: 703.87900

- どういたいしつりょう: 706.902034

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 14

- 重原子数: 30

- 回転可能化学結合数: 4

- 複雑さ: 211

- 共有結合ユニット数: 6

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 704.47

- トポロジー分子極性表面積: 281

じっけんとくせい

- 色と性状: No data available

- ゆうかいてん: No data available

- ふってん: 309.6°C at 760 mmHg

- フラッシュポイント: 155.2°C

- ようかいど: invitro:ジメチルスルホキシドようかいど ≥ 40 mg/ml (112.59 mm) * "≥" means soluble, but saturation unknown

- PSA: 239.75000

- LogP: -6.73240

- じょうきあつ: No data available

- マーカー: 2485

Bismuth potassium citrate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- RTECS番号:TZ8492900

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Bismuth potassium citrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B497310-1g |

Bismuth Tripotassium Dicitrate (>85%) |

57644-54-9 | 1g |

$ 92.00 | 2023-09-08 | ||

| TRC | B497310-5g |

Bismuth Tripotassium Dicitrate (>85%) |

57644-54-9 | 5g |

$ 270.00 | 2023-09-08 | ||

| ChemScence | CS-3966-500mg |

Gastrodenol |

57644-54-9 | 500mg |

$50.0 | 2022-04-27 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B304041-500g |

Bismuth potassium citrate |

57644-54-9 | ≥97% | 500g |

¥1888.90 | 2023-09-04 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B304041-5g |

Bismuth potassium citrate |

57644-54-9 | ≥97% | 5g |

¥34.90 | 2023-09-04 | |

| abcr | AB474035-5 g |

Bismuth tripotassium dicitrate; . |

57644-54-9 | 5g |

€82.80 | 2023-07-18 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4377-5G |

Bismuth Tripotassium Dicitrate |

57644-54-9 | 5g |

¥1435.00 | 2024-04-16 | ||

| MedChemExpress | HY-B0796-500mg |

Bismuth potassium citrate |

57644-54-9 | ≥98.0% | 500mg |

¥400 | 2024-04-18 | |

| ChemScence | CS-3966-1g |

Gastrodenol |

57644-54-9 | 1g |

$60.0 | 2022-04-27 | ||

| abcr | AB474035-1 kg |

Bismuth tripotassium dicitrate; . |

57644-54-9 | 1kg |

€1,460.10 | 2023-07-18 |

Bismuth potassium citrate サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:57644-54-9)Bismuth potassium citrate

注文番号:A831537

在庫ステータス:in Stock/in Stock

はかる:1kg/500g

清らかである:99%/99%

最終更新された価格情報:Monday, 2 September 2024 15:23

価格 ($):377.0/225.0

Bismuth potassium citrate 関連文献

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

57644-54-9 (Bismuth potassium citrate) 関連製品

- 31886-41-6(Ammonium bismuth citrate)

- 77-92-9(Citric acid)

- 3012-65-5(Diammonium hydrogen citrate)

- 813-93-4(Bismuth citrate)

- 866-83-1(Potassium Citrate Monobasic)

- 5949-29-1(Citric acid monohydrate)

- 6100-05-6(Potassium citrate monohydrate)

- 10402-15-0(Copper Citrate)

- 7778-49-6(Potassium citrate)

- 6205-14-7(Hydroxycitric Acid (Technical Grade))

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:57644-54-9)BISMUTH POTASSIUM CITRATE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:57644-54-9)Bismuth Potassium Citrate

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ